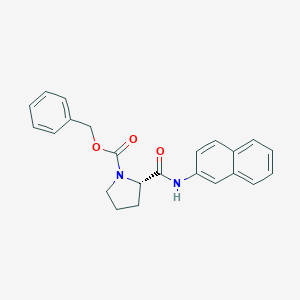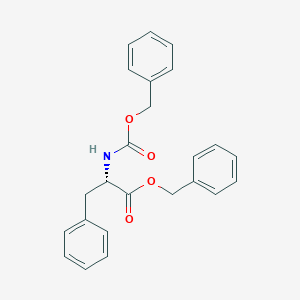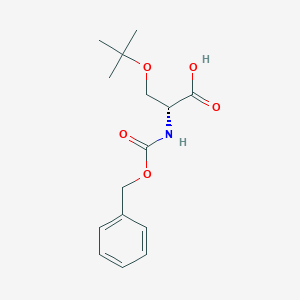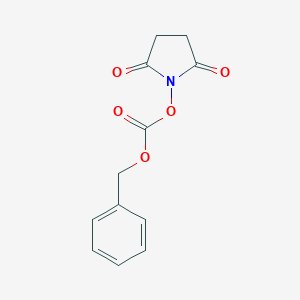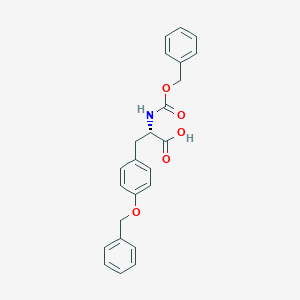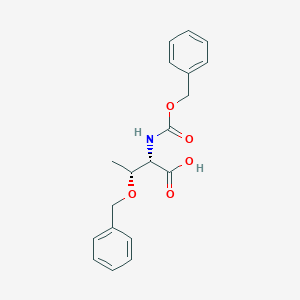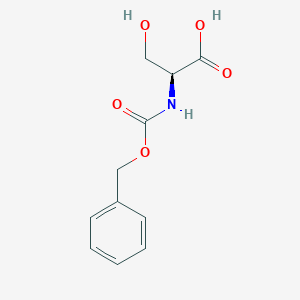
Benzyloxycarbonylserine
説明
Benzyloxycarbonylserine, also known as Cbz-Ser, is a compound with the molecular formula C11H13NO5 . It is a member of the class of compounds known as serine and derivatives .
Molecular Structure Analysis
The molecular structure of Benzyloxycarbonylserine consists of a benzyl group attached to a carbonyl group, which is in turn attached to a serine molecule . The molecule has a molecular weight of 239.22 g/mol .科学的研究の応用
Peptide Synthesis
Z-Ser-OH is widely used as a building block in peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the links between amino acids that make up proteins.
Synthesis of Various α-Amino Acids
Z-Ser-OH serves as a starting material for the synthesis of various α-amino acids via the β-lactone . This process is essential in the production of a wide range of bioactive compounds and pharmaceuticals.
Production of N-benzyloxycarbonyl-O-tert-butyl-serine Benzyl Ester
N-Cbz-L-serine is used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl-serine benzyl ester . This compound has potential applications in the development of new pharmaceuticals.
Pharmaceutical Intermediate
Z-Ser-OH serves as a pharmaceutical intermediate . Pharmaceutical intermediates are the key building blocks used in the production of active pharmaceutical ingredients.
Surface-Enhanced Raman Scattering (SERS) Detection
While not directly related to Z-Ser-OH, it’s worth noting that the field of nanomaterial-based SERS detection has emerged as a new exciting field . The structure and function of nanomaterials have become a focus, and it’s possible that future research could explore the use of Z-Ser-OH in this context.
作用機序
Target of Action
Z-Ser-OH, also known as N-Cbz-L-serine, N-Carbobenzyloxy-L-serine, or Benzyloxycarbonylserine, is a derivative of the amino acid serine . It is widely used in life science research . .
Mode of Action
As a serine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Biochemical Pathways
Z-Ser-OH is a building block in peptide synthesis and a starting material for the synthesis of various α-amino acids via the β-lactone . It may be involved in various biochemical pathways related to these processes.
Pharmacokinetics
In general, the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy
Result of Action
As a serine derivative, it may have a wide range of effects on cellular processes, including influencing hormone secretion, energy supply during exercise, mental performance under stress, and prevention of exercise-induced muscle damage . More research is needed to elucidate these effects.
特性
IUPAC Name |
(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIDSOFZAKMQAO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150750 | |
| Record name | Benzyloxycarbonylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyloxycarbonylserine | |
CAS RN |
1145-80-8 | |
| Record name | N-(Benzyloxycarbonyl)-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyloxycarbonylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyloxycarbonylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(benzyloxycarbonyl)-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLOXYCARBONYLSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48KP4476DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of N-Cbz-L-serine?
A1: N-Cbz-L-serine serves as a crucial starting material in synthesizing peptides and other complex molecules. Its benzyloxycarbonyl (Cbz) group protects the amine functionality, while the carboxylic acid group remains available for further reactions, making it ideal for peptide chain elongation [, ].
Q2: How is N-Cbz-L-serine synthesized?
A2: N-Cbz-L-serine is typically synthesized by reacting L-serine with benzyloxycarbonyl chloride (CbzCl). The reaction conditions, such as temperature, pH, molar ratio of reactants, and the use of phase-transfer catalysts, significantly influence the yield [].
Q3: Can you provide an example of a specific synthesis utilizing N-Cbz-L-serine as a starting material?
A3: N-Cbz-L-serine acts as the starting point for synthesizing N-Cbz-L-serine benzyl ester. This process involves reacting N-Cbz-L-serine with benzyl bromide, employing triethylamine as a catalyst and acid-binding agent. Subsequent treatment with sodium bisulfite yields a product with high purity, exceeding 98% [].
Q4: How is the structure of N-Cbz-L-serine benzyl ester confirmed?
A4: Researchers utilize various spectroscopic methods to confirm the synthesized molecule's structure. Techniques like Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), melting point determination, and optical activity measurements provide valuable structural information [].
Q5: What analytical techniques are employed to assess the purity of N-Cbz-L-serine benzyl ester?
A5: High-Performance Liquid Chromatography (HPLC) serves as the primary method for determining the purity of the synthesized N-Cbz-L-serine benzyl ester [].
Q6: Beyond peptide synthesis, what other applications does N-Cbz-L-serine have?
A6: N-Cbz-L-serine plays a crucial role in synthesizing various biologically active molecules. One notable example is the preparation of (2S,3R)-3-Hydroxyhomoserine lactone (HSL), a key intermediate in synthesizing numerous biologically active compounds [].
Q7: How is N-Cbz-L-serine utilized in synthesizing (2S,3R)-3-Hydroxyhomoserine lactone (HSL)?
A7: Researchers utilize an anti-selective dihydroxylation reaction on a protected vinyl glycine analog with an oxabicyclo[2.2.2]octyl orthoester (OBO) ester group, originating from N-Cbz-L-serine, to achieve high diastereoselectivity in HSL synthesis [].
Q8: Are there any specific challenges associated with using N-Cbz-L-serine in synthesis?
A8: While generally versatile, certain reactions involving N-Cbz-L-serine derivatives, like forming N-carboxyanhydrides (NCAs), require careful consideration of protecting groups and reaction conditions to avoid unwanted side reactions or degradation of sensitive functionalities [].
Q9: Can you provide an example of a specific synthetic challenge encountered when using N-Cbz-L-serine?
A9: When attempting to synthesize NCAs from N-Cbz-L-serine derivatives containing a vinylic bond in the side chain, using thionyl chloride (SOCl2) as a halogenating agent led to unwanted chlorination of the vinyl group. Alternative halogenating agents and optimized reaction conditions were required to circumvent this issue [].
Q10: Can N-Cbz-L-serine be used to synthesize fluorinated amino acids?
A10: Yes, N-Cbz-L-serine can be used as a starting material to synthesize fluorinated amino acids, such as 5,5,5,5’,5’,5’-Hexafluoroleucine, a valuable building block in designing fluorous proteins and peptides [].
Q11: What makes 5,5,5,5’,5’,5’-Hexafluoroleucine a molecule of interest?
A11: 5,5,5,5’,5’,5’-Hexafluoroleucine, being a fluorinated analogue of leucine, finds application in constructing fluorous proteins and peptides. These fluorinated biomolecules offer unique properties and are valuable tools in various research fields [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








